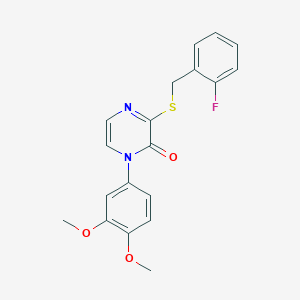

1-(3,4-dimethoxyphenyl)-3-((2-fluorobenzyl)thio)pyrazin-2(1H)-one

描述

1-(3,4-Dimethoxyphenyl)-3-((2-fluorobenzyl)thio)pyrazin-2(1H)-one is a pyrazinone derivative featuring a 3,4-dimethoxyphenyl group at position 1 and a 2-fluorobenzylthio moiety at position 2. The compound’s structure combines electron-rich aromatic systems (dimethoxy groups) with a fluorinated thioether, which may enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability. Pyrazinone scaffolds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including kinases and enzymes involved in proliferative or inflammatory pathways .

属性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c1-24-16-8-7-14(11-17(16)25-2)22-10-9-21-18(19(22)23)26-12-13-5-3-4-6-15(13)20/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKJCNBYHZOITF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Aromatic Ring Modifications

- 1-(3,4-Dimethoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one (): Key Difference: Replaces the 2-fluorobenzylthio group with a 4-methylbenzylthio moiety. No bioactivity data are available for direct comparison .

- 3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one (): Key Difference: Lacks the thioether side chain and features a 3,4-dimethylphenyl group.

Thioether Side Chain Modifications

- 1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (HS43) (): Key Difference: Incorporates a hydroxyethylthio group and a pyrazolopyrimidinone core. Impact: The hydroxyl group introduces hydrogen-bonding capacity, which may improve solubility but reduce lipophilicity compared to the 2-fluorobenzylthio group .

- 2-(1-(4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (): Key Difference: Features a methylthio group and a fused chromenone system. Impact: The chromenone extension may enhance planar stacking interactions with target proteins, while the methylthio group offers moderate hydrophobicity .

Antiproliferative Derivatives

Tepotinib analogs (e.g., 11a, 11b, 18, 22 in ) share a pyrazinone core but incorporate pyrimidinyl and cyanophenyl substituents. These compounds exhibit antiproliferative activity, with purities >98% achieved via TC-C18 chromatography . The target compound’s 2-fluorobenzylthio group may confer distinct selectivity profiles due to fluorine’s electronegativity and steric effects.

Kinase Inhibitors

Onatasertib (), a dihydropyrazino-pyrazinone, targets mTOR pathways. Its trans-4-methoxycyclohexyl group enhances conformational rigidity, contrasting with the target compound’s flexible 2-fluorobenzylthio chain. Such structural differences highlight the pyrazinone scaffold’s adaptability in kinase inhibitor design .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Fluorine Effects : The 2-fluorobenzylthio group in the target compound likely improves metabolic stability and target binding via hydrophobic and electrostatic interactions, as seen in fluorinated kinase inhibitors (e.g., ) .

- Methoxy vs. Methyl Substituents : 3,4-Dimethoxyphenyl groups (target compound) may enhance solubility compared to 3,4-dimethylphenyl analogs () but reduce steric accessibility .

- Synthetic Challenges: High-purity pyrazinones require advanced chromatography (e.g., ), while fluorinated analogs demand precise handling of boronates or palladium catalysts () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。